Fasudil

Catalog No.
S527785
CAS No.
103745-39-7
M.F
C14H17N3O2S
M. Wt
291.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fasudil

CAS Number

103745-39-7

Product Name

Fasudil

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

InChI

InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2

InChI Key

NGOGFTYYXHNFQH-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Solubility

Soluble in DMSO

Synonyms

1-(5-isoquinolinesulfonyl)homopiperazine, AT 877, AT-877, AT877, fasudil, fasudil hydrochloride, fasudil mesylate, HA 1077, HA-1077

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Description

The exact mass of the compound Fasudil is 291.1041 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fasudil, a specific inhibitor of Rho-associated protein kinase (ROCK), has emerged as a promising tool in human pluripotent stem cell (hPSC) research []. Traditionally, Y-27632 has been the primary ROCK inhibitor used in this field. However, Fasudil offers several advantages:

  • Cost-effectiveness

    Fasudil is a more affordable alternative to Y-27632 [].

  • Improved hPSC survival

    Studies have shown that Fasudil enhances hPSC growth following thawing and passaging, similar to Y-27632 []. This improved survival is crucial for maintaining healthy stem cell lines for research purposes.

  • Preservation of pluripotency and differentiation

    Fasudil does not appear to affect the pluripotent state of hPSCs, meaning they retain their ability to differentiate into various cell types []. This is essential for generating the specific cell lines needed for different research applications.

  • Enhanced differentiation potential

    Fasudil may even promote differentiation in certain contexts. For instance, research suggests it can improve retinal pigment epithelium (RPE) differentiation and the survival of neural crest cells (NCCs) during differentiation [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1

Exact Mass

291.1041

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q0CH43PGXS

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AX - Other peripheral vasodilators
C04AX32 - Fasudil

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
ROCK [HSA:6093 9475] [KO:K04514 K17388]

Pictograms

Irritant

Irritant

Other CAS

103745-39-7

Wikipedia

Fasudil

Dates

Modify: 2023-08-15

Release rate is a key variable affecting the therapeutic effectiveness of liposomal fasudil for the treatment of cerebral ischemia/reperfusion injury

Yosuke Yanagida, Mio Namba, Tatsuya Fukuta, Hirokazu Yamamoto, Mitsuaki Yanagida, Miki Honda, Naoto Oku, Tomohiro Asai
PMID: 32819716   DOI: 10.1016/j.bbrc.2020.07.038

Abstract

Liposomal fasudil as a treatment for cerebral ischemia/reperfusion (I/R) injury has been demonstrated to be effective in animal models due to the high accumulation of liposomes in damaged brain tissue. However, it is still unclear what effect drug release rate has on the treatment of I/R injury, where pathology progresses dramatically in a short time. In the present study, we assessed four formulations of liposomal fasudil. The results of an in vitro drug release assay showed that the release properties of fasudil were changed by varying the lipid composition and internal phase of the liposomes. Based on these results, differences in the transition of fasudil plasma concentration were monitored after the administration of each type of liposomal fasudil in normal rats. A pharmacokinetic study showed that higher levels of drug retention in liposomal fasudil resulted in higher fasudil plasma concentration. Finally, treatment of I/R injury model rats with liposomal fasudil revealed that a mid-level release rate of fasudil from liposomes resulted in the greatest therapeutic effect among the formulations. In conclusion, these results demonstrate that an optimized drug release rate from liposomes enhances the therapeutic effect of fasudil for the treatment of cerebral I/R injury.


Fasudil attenuates glial cell-mediated neuroinflammation via ERK1/2 and AKT signaling pathways after optic nerve crush

Wei Huang, Qianqian Lan, Li Jiang, Wenya Yan, Fen Tang, Chaolan Shen, Hui Huang, Haibin Zhong, Jian Lv, Siming Zeng, Min Li, Zhongxiang Mo, Bing Hu, Ning Liang, Qi Chen, Mingyuan Zhang, Fan Xu, Ling Cui
PMID: 33161529   DOI: 10.1007/s11033-020-05953-y

Abstract

To investigate the functional role of fasudil in optic nerve crush (ONC), and further explore its possible molecular mechanism. After ONC injury, the rats were injected intraperitoneally either with fasudil or normal saline once a day until euthanized. RGCs survival was assessed by retrograde labeling with FluoroGold. Retinal glial cells activation and population changes (GFAP, iba-1) were measured by immunofluorescence. The expressions of cleaved caspase 3 and 9, p-ERK1/2 and p-AKT were detected by western blot. The levels of the pro-inflammatory cytokines were determined using real-time polymerase chain reaction. Fasudil treatment inhibited RGCs apoptosis and reduced RGCs loss demonstrated by the decreased apoptosis-associated proteins expression and the increased fluorogold labeling of RGCs after ONC, respectively. In addition, the ONC + fasudil group compared had a significantly lower expression of GFAP and iba1 compared with the ONC group. The levels of pro-inflammatory cytokines were significantly reduced in the ONC + fasudil group than in the ONC group. Furthermore, the phosphorylation levels of ERK1/2 and AKT (p-ERK1/2 and p-AKT) were obviously elevated by the fasudil treatment. Our study demonstrated that fasudil attenuated glial cell-mediated neuroinflammation by up-regulating the ERK1/2 and AKT signaling pathways in rats ONC models. We conclude that fasudil may be a novel treatment for traumatic optic neuropathy.


Rho kinase inhibitor fasudil reduces l-DOPA-induced dyskinesia in a rat model of Parkinson's disease

Andrea Lopez-Lopez, Carmen M Labandeira, Jose L Labandeira-Garcia, Ana Muñoz
PMID: 32986850   DOI: 10.1111/bph.15275

Abstract

Rho kinase (ROCK) activation is involved in neuroinflammatory processes leading to progression of neurodegenerative diseases such as Parkinson's disease. Furthermore, ROCK plays a major role in angiogenesis. Neuroinflammation and angiogenesis are mechanisms involved in developing l-DOPA-induced dyskinesias (LID). However, it is not known whether ROCK plays a role in LID and whether ROCK inhibitors may be useful against LID.
In rats, we performed short- and long-term dopaminergic lesions using 6-hydroxydopamine and developed a LID model. Effects of dopaminergic lesions and LID on the RhoA/ROCK levels were studied by western blot, real-time PCR analyses and ROCK activity assays in the substantia nigra and striatum. The effects of the ROCK inhibitor fasudil on LID were particularly investigated.
Short-term 6-hydroxydopamine lesions increased nigrostriatal RhoA/ROCK expression, apparently related to the active neuroinflammatory process. However, long-term dopaminergic denervation (completed and stabilized lesions) led to a decrease in RhoA/ROCK levels. Rats with LID showed a significant increase of RhoA and ROCK expression. The development of LID was reduced by the ROCK inhibitor fasudil (10 and 40 mg·kg
), without interfering with the therapeutic effect of l-DOPA. Interestingly, treatment of 40 mg·kg
of fasudil also induced a significant reduction of dyskinesia in rats with previously established LID.
The present results suggest that ROCK is involved in the pathophysiology of LID and that ROCK inhibitors such as fasudil may be a novel target for preventing or treating LID. Furthermore, previous studies have revealed neuroprotective effects of ROCK inhibitors.


Explore Compound Types